4-((tert-Butoxycarbonyl)amino)nicotinic acid

Overview

Description

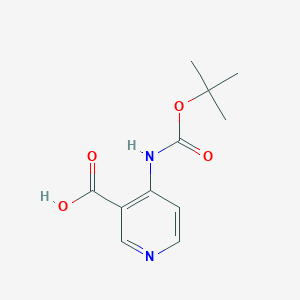

4-((tert-Butoxycarbonyl)amino)nicotinic acid is a nicotinic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position of the pyridine ring and a carboxylic acid group at the 3-position. The Boc group serves as a protective moiety for amines during organic synthesis, preventing undesired side reactions while enabling selective deprotection under acidic conditions . This compound is widely utilized in pharmaceutical research as a key intermediate for synthesizing bioactive molecules, such as kinase inhibitors and protein-protein interaction modulators .

Mechanism of Action

Target of Action

It’s worth noting that nicotinic acid, a related compound, is known to interact with various targets including receptors and enzymes involved in lipid metabolism .

Mode of Action

Nicotinic acid, a structurally similar compound, is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue

Biochemical Pathways

Nicotinic acid, a related compound, is known to be involved in various metabolic pathways, including those related to lipid metabolism .

Result of Action

Related compounds such as nicotinic acid are known to have a variety of effects, including lipid-lowering effects .

Biological Activity

4-((tert-Butoxycarbonyl)amino)nicotinic acid, with the molecular formula CHNO and CAS number 171178-34-0, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological interactions, and implications in drug development.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, linked to a nicotinic acid moiety. This unique structure not only stabilizes the amine but also enhances the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 238.24 g/mol |

| CAS Number | 171178-34-0 |

| Chemical Formula | CHNO |

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, including:

- Amidation Reactions : The Boc group is introduced via amidation of nicotinic acid derivatives.

- Condensation Reactions : Utilizing appropriate aldehydes to form acylhydrazones which can be further modified to yield the desired compound.

Interaction with Biological Targets

This compound exhibits significant biological activity, particularly in relation to:

- Nicotinic Acetylcholine Receptors (nAChRs) : Its structural similarity to nicotinic acid suggests potential interactions with nAChRs, which are crucial in neurotransmission and have implications in neurodegenerative diseases.

- Neuronal Nitric Oxide Synthase (nNOS) : Derivatives of this compound have been studied as inhibitors of nNOS, highlighting their potential therapeutic role in conditions associated with excessive nitric oxide production, such as neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

- Antimicrobial Activity : In a study examining derivatives of nicotinic acid, certain compounds demonstrated promising antimicrobial activity against Gram-positive bacteria. For instance, some derivatives showed minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Cytotoxicity Assessments : Importantly, the most active compounds did not exhibit cytotoxicity against normal cell lines, suggesting a favorable therapeutic index for further development .

- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to specific receptors, providing insights into its mechanism of action at the molecular level .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| tert-Butyl (4-formylpyridin-3-yl)carbamate | 116026-95-0 | 0.91 | Moderate antibacterial activity |

| 4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-carboxylic acid | 171178-34-0 | 0.85 | Potential nAChR interaction |

| tert-Butyl pyridin-3-ylcarbamate | 56700-70-0 | 0.80 | Antimicrobial properties |

Scientific Research Applications

Pharmaceutical Applications

a. Nicotinic Receptor Modulation

The compound has been investigated for its ability to interact with nicotinic acetylcholine receptors, which play crucial roles in neurotransmission and are implicated in various neurological disorders. Research indicates that derivatives of nicotinic acid can modulate these receptors, potentially aiding in the treatment of conditions such as Alzheimer's disease and schizophrenia. The presence of the Boc group may enhance the selectivity and efficacy of these interactions, making it a valuable candidate for further development in neuropharmacology .

b. Smoking Cessation

Studies have identified compounds structurally related to 4-((tert-Butoxycarbonyl)amino)nicotinic acid as potential inhibitors of cytochrome P450 2A6 (CYP2A6), an enzyme involved in nicotine metabolism. By inhibiting CYP2A6, these compounds can increase nicotine plasma levels, potentially reducing withdrawal symptoms and supporting smoking cessation efforts. This mechanism highlights the compound's relevance in developing therapies aimed at tobacco dependence .

Synthesis and Chemical Properties

a. Synthetic Routes

The synthesis of this compound typically involves the protection of the amino group with the Boc group followed by reactions with nicotinic acid derivatives. This synthetic approach not only improves stability but also facilitates further modifications that can enhance biological activity .

b. Stability and Solubility

The Boc protection significantly enhances the compound's solubility in organic solvents, which is advantageous for various synthetic applications and biological assays. This property is crucial for drug formulation processes where solubility can impact bioavailability.

a. Antitumor Properties

There is emerging evidence suggesting that nicotinic acid derivatives may exhibit antitumor activity through mechanisms involving the inhibition of angiogenesis and modulation of growth factor signaling pathways. For instance, certain studies have explored the use of related nicotinamide derivatives as inhibitors of vascular endothelial growth factor receptor (VEGF-R) tyrosine kinase activity, indicating a potential role for this compound in cancer therapy .

b. Cardiovascular Effects

Nicotinic acid has been used clinically for over four decades to manage dyslipidemia, demonstrating benefits such as increased high-density lipoprotein levels and reduced cardiovascular risk factors. The specific mechanisms through which this compound might influence these pathways remain an area for further research, particularly regarding receptor interactions and metabolic effects .

Comparative Analysis with Related Compounds

To better understand the unique properties and potential advantages of this compound, a comparative analysis with similar compounds can be useful:

| Compound Name | Chemical Structure | Key Properties |

|---|---|---|

| 4-Aminonicotinic Acid | C6H6N2O2 | Directly interacts with nicotinic receptors |

| Methyl 4-((tert-butoxycarbonyl)amino)nicotinate | C12H16N2O3 | Enhanced stability; potential CYP2A6 inhibitor |

| 6-((tert-butoxycarbonyl)amino)nicotinic acid | C11H14N2O4 | Similar protective group; broader biological activity |

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((tert-Butoxycarbonyl)amino)nicotinic acid, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves Boc-protection of the amino group followed by coupling reactions. For example, tert-butoxycarbonyl (Boc) anhydride or Boc-OSu (succinimidyl carbonate) in dichloromethane (DCM) with a base like triethylamine is used to introduce the Boc group . Coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI with DMAP (4-dimethylaminopyridine) can facilitate carboxyl activation for subsequent amide bond formation . Reaction progress is monitored via TLC (thin-layer chromatography) or HPLC, with quenching of aliquots in methanol to track Boc-deprotection or intermediate formation.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and nicotinic acid backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for : 244.0954 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection at 254 nm assesses purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve low yields during the coupling step of Boc-protected intermediates in nicotinic acid derivatives?

- Methodological Answer : Low yields often arise from poor carboxyl activation or side reactions. Strategies include:

- Catalyst Optimization : Use DMAP (1-5 mol%) to enhance coupling efficiency .

- Solvent Selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates .

- Temperature Control : Reactions performed at 0–5°C minimize side reactions like racemization .

- Workup Refinement : Precipitation in cold ether or column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted reagents .

Q. What methodologies are recommended for assessing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., Boc group cleavage >150°C) .

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC to quantify degradation products .

- Moisture Sensitivity : Store under inert gas (argon) at –20°C to prevent hydrolysis of the Boc group .

Q. How does this compound function as a building block in peptide-mimetic drug design?

- Methodological Answer : The Boc group protects the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection with TFA (trifluoroacetic acid) . The nicotinic acid moiety introduces rigidity into peptide backbones, improving target binding affinity. For example, it has been used in kinase inhibitor scaffolds where the pyridine ring participates in hydrogen bonding with ATP-binding pockets .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 4-((tert-Butoxycarbonyl)amino)nicotinic acid with structurally related nicotinic acid derivatives:

Physicochemical Properties

- Lipophilicity : Addition of a methyl group (as in the 6-methyl derivative) increases logP, enhancing membrane permeability .

- Solubility: The Boc group reduces water solubility compared to the unprotected 4-aminonicotinic acid but improves compatibility with organic solvents .

- Stability : Boc protection prevents amine oxidation and side reactions during acidic/basic conditions, critical for multi-step syntheses .

Research Findings and Trends

- Regioselective Modifications: highlights methods for 4-substitution via organolithium addition to pyridyl oxazolines, adaptable for synthesizing Boc-protected analogs .

- Biological Activity : Derivatives with bulkier groups (e.g., piperidinyl) show improved affinity for Ras proteins, critical in oncology research .

- Thermal Stability : Boc-protected compounds exhibit greater thermal stability than their unprotected counterparts, enabling high-temperature reactions .

Preparation Methods

Boc Protection of 4-Aminonicotinic Acid

- Starting Material: 4-Aminonicotinic acid

- Protecting Agent: Di-tert-butyl dicarbonate (Boc anhydride)

- Solvent: Commonly tetrahydrofuran (THF), dioxane, or ethyl acetate

- Base: Sometimes a mild base such as sodium hydroxide or DMAP (4-dimethylaminopyridine) is used to facilitate the reaction

- Temperature: Room temperature to moderate heating (20°C to 60°C)

- Reaction Time: From 1 hour to overnight depending on conditions

- Dissolve 4-aminonicotinic acid in an appropriate solvent (e.g., 1,4-dioxane or THF).

- Add Boc anhydride slowly under stirring.

- Add a base such as sodium hydroxide solution or DMAP to catalyze the reaction.

- Stir the mixture at room temperature or heat gently (up to 60°C) for 1 to several hours.

- After completion, neutralize the reaction mixture if necessary (e.g., with ammonium chloride or hydrochloric acid).

- Extract the product into an organic solvent such as ethyl acetate or chloroform.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Evaporate the solvent under reduced pressure.

- Purify the residue by recrystallization or chromatography if needed.

Hydrolysis of Boc-Protected Methyl Ester to Acid

In some synthetic routes, the Boc-protected amino group is introduced on the methyl ester of 4-aminonicotinic acid, followed by hydrolysis to yield the free acid.

- Starting Material: 4-((tert-Butoxycarbonyl)amino)nicotinic acid methyl ester

- Hydrolysis Conditions: Aqueous sodium hydroxide in 1,4-dioxane at 60°C for 1 hour

- Workup: Acidification with aqueous hydrochloric acid, extraction with chloroform, drying, and solvent removal

This two-step process yields the target this compound in high purity and good yield.

These yields indicate that the Boc protection and subsequent hydrolysis steps are efficient and reproducible under mild conditions.

- The Boc protection proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Boc anhydride, forming a carbamate linkage.

- The presence of a base (NaOH or DMAP) neutralizes the acid generated and promotes the reaction.

- Hydrolysis of the methyl ester under basic conditions converts the ester to the free carboxylic acid without affecting the Boc protecting group, which is stable under these conditions.

- The Boc group can be removed later under acidic conditions if needed, allowing for selective deprotection.

- This compound is generally soluble in organic solvents such as ethyl acetate and THF.

- Heating and ultrasonic treatment can improve solubility during preparation.

- The compound should be handled with appropriate safety measures due to potential irritant properties.

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection | 4-Aminonicotinic acid + Boc anhydride + base (NaOH or DMAP) in THF or dioxane, RT to 60°C | Protect amino group | 68-69% | Mild conditions, argon atmosphere preferred |

| Hydrolysis of Methyl Ester | Aqueous NaOH in 1,4-dioxane at 60°C, acidification with HCl | Convert methyl ester to acid | 83% | High yield, preserves Boc group |

| Extraction and Purification | Organic solvent extraction, drying, evaporation | Isolate pure product | - | Standard workup procedures |

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZDXLXQZVISAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623206 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171178-34-0 | |

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171178-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.